Potassium metaborate

Beschreibung

Eigenschaften

CAS-Nummer |

13709-94-9 |

|---|---|

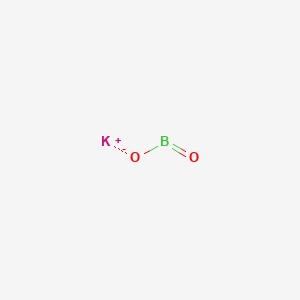

Molekularformel |

BHKO2 |

Molekulargewicht |

82.92 g/mol |

IUPAC-Name |

potassium;oxido(oxo)borane |

InChI |

InChI=1S/BHO2.K/c2-1-3;/h2H; |

InChI-Schlüssel |

JIIRZMPEMKJKSA-UHFFFAOYSA-N |

SMILES |

B(=O)[O-].[K+] |

Kanonische SMILES |

B(=O)O.[K] |

Color/Form |

White hexagonal crystals |

Dichte |

Approximately 2.3 g/cu cm |

melting_point |

947 °C |

Andere CAS-Nummern |

13709-94-9 |

Physikalische Beschreibung |

Liquid |

Piktogramme |

Irritant; Health Hazard |

Löslichkeit |

Insoluble in ethanol |

Herkunft des Produkts |

United States |

Synthesis and Preparation Methodologies of Potassium Metaborate

Conventional Synthetic Routes for Potassium Metaborate (B1245444)

Conventional methods for synthesizing potassium metaborate are well-established and typically involve the reaction of common laboratory reagents in solution.

Reaction Pathways Involving Boric Acid and Potassium Hydroxide (B78521) Precursors

The most direct and widely utilized method for preparing potassium borates is the acid-base neutralization reaction between boric acid (H₃BO₃) and potassium hydroxide (KOH). ontosight.aiontosight.ai The specific potassium borate (B1201080) salt formed, such as this compound (KBO₂) or potassium tetraborate (B1243019) (K₂B₄O₇), is dependent on the stoichiometry of the reactants. you-iggy.comchemicalforums.com

The reaction to form this compound can be represented by the following equation:

KOH + H₃BO₃ → KBO₂ + 2H₂O chemicalforums.com

In this reaction, boric acid acts as a weak Lewis acid, accepting a hydroxide ion from KOH. chemicalforums.com The resulting intermediate, [B(OH)₄]⁻, subsequently dehydrates to form the metaborate. The synthesis of potassium tetraborate tetrahydrate, another common potassium borate, results from a controlled reaction between these same precursors. borax.comnih.gov The formation of different borate species is governed by the molar ratio of the potassium and boron sources. For instance, dissolving KOH and H₃BO₃ in a 1:5 molar ratio is a reported route to producing potassium pentaborate. aip.org

The table below summarizes the products obtained from the reaction of boric acid and potassium hydroxide under different molar ratios.

Interactive Data Table: Products from Boric Acid and Potassium Hydroxide Reaction

| Molar Ratio (KOH:H₃BO₃) | Product | Reference |

|---|---|---|

| 1:1 | This compound (KBO₂) | chemicalforums.com |

| 2:4 (or 1:2) | Potassium Tetraborate (K₂B₄O₇) | you-iggy.com |

Hydrothermal Synthesis Approaches for Potassium Borates

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under elevated temperature and pressure. This technique is frequently employed for the synthesis of various potassium borates, allowing for good control over the product's phase and crystallinity. researchgate.net The general procedure involves heating a solution of potassium and boron precursors in a sealed vessel, such as a stainless-steel autoclave. aip.orgresearchgate.net

Researchers have successfully synthesized different potassium borate hydrates using this method. For example, potassium pentaborate tetrahydrate (KB₅O₈·4H₂O), also known as the mineral santite, has been prepared hydrothermally using precursors like potassium chloride (KCl), sodium hydroxide (NaOH), and boric acid (H₃BO₃) or boron oxide (B₂O₃). dergipark.org.trdergipark.org.tr Studies have investigated the influence of reaction parameters such as temperature and duration. One study synthesized potassium pentaborate by dissolving KOH and H₃BO₃ (1:5 molar ratio) and heating the solution in a furnace for 72 hours at 170°C. aip.orgresearchgate.net Another investigation demonstrated the synthesis of santite under milder conditions, with temperatures ranging from 60–90°C and reaction times between 15 and 120 minutes. dergipark.org.tr

The following table presents findings from various hydrothermal synthesis studies of potassium borates.

Interactive Data Table: Hydrothermal Synthesis of Potassium Borates

| Precursors | Temperature (°C) | Time | Product | Reference |

|---|---|---|---|---|

| KOH, H₃BO₃ | 170 | 72 hours | KB₅O₈·4H₂O | aip.orgresearchgate.net |

| K₂B₄O₇·4H₂O, DMF, H₂O | 165 | 10 days | KB₃O₄(OH)₂ | dergipark.org.tr |

| KCl, NaOH, B₂O₃ | 80 | 1 hour | Santite (KB₅O₈·4H₂O) | dergipark.org.tr |

| KCl, NaOH, H₃BO₃/B₂O₃ | 60-90 | 15-120 min | Santite (KB₅O₈·4H₂O) | dergipark.org.tr |

Advanced Synthesis Techniques for this compound

To improve reaction efficiency, reduce synthesis time, and gain better control over product characteristics, advanced synthesis methods have been developed. These techniques often utilize alternative energy sources to drive the chemical reaction.

Microwave-Assisted Synthesis of Potassium Borates

Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating methods. zu.edu.ly This technique uses microwave irradiation to directly heat the reactants, leading to significantly shorter reaction times, often from hours to minutes, and potentially higher yields. zu.edu.lyresearchgate.net

Interactive Data Table: Comparison of Microwave vs. Conventional Synthesis

| Compound | Synthesis Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Santite (KB₅O₈·4H₂O) | Microwave-Assisted | 2.5 - 15 min | 76.11% - 99.26% | researchgate.net |

| KTp* | Microwave-Assisted | 3 min (reaction) | High | zu.edu.ly |

Electrochemical Synthesis of Borate Derivatives

Electrochemical methods offer a novel and sustainable approach to the synthesis of organoboron compounds, including boronic acids and their esters, which are key borate derivatives. researchgate.net These techniques avoid the need for harsh reagents by using electrical current to drive chemical transformations. pnas.org While direct electrochemical synthesis of inorganic this compound is not widely reported, the synthesis of borate derivatives from various organic precursors is an active area of research.

One prominent example is the electrochemical conversion of alkyl carboxylic acids into their corresponding boronic acids. pnas.org This process typically involves the formation of a redox-active ester from the carboxylic acid, which then undergoes an electrochemically mediated reaction to yield the borylated product. pnas.org This method is valued for its simplicity, scalability, and broad substrate scope, proceeding under mild conditions with inexpensive carbon-based electrodes. pnas.org Other electrochemical approaches include the hydroboration of alkynes using B₂Pin₂ as the boron source, which proceeds without a metal catalyst or hydride source, relying on the electrochemical oxidation of an in-situ formed borate species. d-nb.info

Control of Reaction Parameters and Yield Optimization in this compound Synthesis

Optimizing the synthesis of this compound and other potassium borates requires careful control over several key reaction parameters. The goal is to maximize the yield of the desired product while minimizing impurities and reaction time. acs.org

The primary factors influencing the outcome of the synthesis include:

Molar Ratio of Reactants: As established in conventional synthesis, the stoichiometric ratio of the potassium source (e.g., KOH) to the boron source (e.g., H₃BO₃) is critical in determining the specific borate anion formed. you-iggy.comdergipark.org.tr For example, a study on the hydrothermal synthesis of santite found that a KCl:NaOH:B₂O₃ molar ratio of 1:1:7 was optimal among the ratios tested. dergipark.org.tr

Temperature: Reaction temperature significantly affects reaction kinetics and the crystalline phase of the product. In hydrothermal synthesis, higher temperatures generally lead to higher reaction yields, but can also influence the product's structure. dergipark.org.tr For the production of potassium octoborate tetrahydrate, an optimal dissolution temperature is reported to be between 92°C and 98°C. google.com

Reaction Time: The duration of the reaction is crucial for ensuring complete conversion of reactants. Advanced methods like microwave synthesis can drastically reduce the required time from hours to minutes. zu.edu.lyresearchgate.net In conventional methods, optimizing the reaction time is a balance between achieving a high yield and process efficiency. dergipark.org.tr

Concentration and Solvent: The concentration of reactants in the solvent can impact dissolution and reaction rates. google.com The choice of solvent itself can also be a key parameter in certain synthesis strategies. tennessee.edu

Activating Agent: In chemical activation processes, such as the synthesis of activated carbons using KOH, the concentration of the activating agent is a critical factor affecting the final product's properties and yield. rsc.org

The systematic optimization of these factors, often using methodologies like one-factor-at-a-time (OFAT) or Design of Experiments (DoE), is essential for developing efficient and reproducible synthesis protocols. acs.org

Interactive Data Table: Effect of Reaction Parameters on Potassium Borate Synthesis

| Parameter Varied | Precursors | Observation | Reference |

|---|---|---|---|

| B₂O₃ Molar Ratio | KCl, NaOH, B₂O₃ | Optimal ratio for Santite found to be 1:1:7 (KCl:NaOH:B₂O₃) | dergipark.org.tr |

| Reaction Temperature & Time | KCl, NaOH, H₃BO₃ | Higher yields (up to 95.03%) observed at higher temperatures (90°C) and longer times (120 min) | dergipark.org.tr |

| Microwave Power & Time | K₂CO₃, H₃BO₃ | Optimum conditions determined for rapid synthesis of Santite | researchgate.net |

Production of Nano-scaled Potassium Borate Materials

The synthesis of nano-scaled potassium borate materials involves various methods designed to control particle size, morphology, and purity. These techniques are crucial for developing materials with enhanced properties for specialized applications. Research has explored several methodologies, including ultrasonic synthesis, hydrothermal methods, and spray-drying techniques, to produce potassium borate particles in the nanometer to low-micrometer range.

Ultrasonic Synthesis

Ultrasonic synthesis has been demonstrated as a rapid and effective method for producing potassium borate. In one study, a potassium borate compound identified as santite (KB₅O₈·4H₂O) was synthesized using ultrasonic assistance at temperatures ranging from 60°C to 90°C with reaction times as short as 2.5 to 15 minutes. researchgate.netyildiz.edu.tr This method is notably faster than conventional hydrothermal techniques. researchgate.net The process utilized various combinations of potassium and boron source materials, such as potassium carbonate (K₂CO₃), potassium nitrate (B79036) (KNO₃), sodium hydroxide (NaOH), boric acid (H₃BO₃), and boron oxide (B₂O₃). researchgate.netyildiz.edu.tr The resulting particle sizes were found to be between 305 nm and 2.03 µm, with reaction yields ranging from 76.11% to 99.26%. researchgate.netyildiz.edu.tr Scanning electron microscopy revealed that different combinations of raw materials led to varied particle shapes. researchgate.net

Hydrothermal Synthesis

Hydrothermal synthesis is another common method for preparing potassium borate compounds. This technique typically involves heating a mixture of precursors in an aqueous solution under pressure. For instance, santite (KB₅O₈∙4H₂O) has been synthesized hydrothermally using potassium chloride (KCl), sodium hydroxide (NaOH), and boric acid (H₃BO₃) as starting materials at temperatures between 60°C and 90°C for 15 to 120 minutes. dergipark.org.tr The particle sizes of the samples produced via this method were on the micro-scale, specifically less than 2.54 µm. dergipark.org.tr Other potassium borate compounds have also been synthesized hydrothermally, although not always at the nano-scale. For example, K₂B₅O₈(OH)·2H₂O was synthesized from potassium carbonate (K₂CO₃) and boric acid (H₃BO₃) at 170°C over seven days. dergipark.org.tr

Spray-Drying Method for Nanoparticles

A specific method for producing nano-potassium borate for use as an extreme pressure additive has been detailed in a patent. google.com This process yields particles with a diameter of less than 200 nm. google.com The method involves dissolving potassium borate in water and heating it to 65-80°C. An organic solvent (such as heptane, octane, toluene, or xylene) and a modifier (oleic acid or stearic acid) are then added, and the mixture is heated further to 80-100°C and stirred for 1-5 hours. google.com After settling and layering, the organic phase, which is rich in potassium borate nanoparticles, is separated and spray-dried. The spray-drying is conducted at an inlet temperature of 85-100°C to obtain a fine, white powder of nano-potassium borate. google.com This method is described as simple, suitable for mass production, and produces particles that are uniformly distributed and not prone to agglomeration after surface modification. google.com

Other Methods

Other synthesis techniques are also being explored. The sol-gel method is a versatile process for producing various inorganic nanoparticles, including borate-based bioactive glasses, by controlling the hydrolysis and condensation of precursors. researchgate.netnih.gov While not specifically detailed for pure this compound nanoparticles in the reviewed literature, its applicability for creating homogenous materials with controlled porosity makes it a potential route. nih.gov Additionally, mechanochemical methods, such as ball milling, are utilized to create nano-scale working conditions for synthesizing various borates and borohydrides. researchgate.net

The following table summarizes the findings from various research efforts on the synthesis of nano-scaled and micro-scaled potassium borate.

| Synthesis Method | Precursors | Temperature (°C) | Time | Particle Size | Yield (%) | Resulting Compound |

| Ultrasonic | K₂CO₃, KNO₃, NaOH, H₃BO₃, B₂O₃, etc. researchgate.netyildiz.edu.tr | 60 - 90 researchgate.netyildiz.edu.tr | 2.5 - 15 min researchgate.netyildiz.edu.tr | 305 nm - 2.03 µm researchgate.netyildiz.edu.tr | 76.11 - 99.26 researchgate.netyildiz.edu.tr | Santite (KB₅O₈·4H₂O) researchgate.netyildiz.edu.tr |

| Hydrothermal | KCl, NaOH, H₃BO₃ dergipark.org.tr | 60 - 90 dergipark.org.tr | 15 - 120 min dergipark.org.tr | < 2.54 µm dergipark.org.tr | 72.04 - 95.03 dergipark.org.tr | Santite (KB₅O₈·4H₂O) dergipark.org.tr |

| Spray-Drying | Potassium tetraborate, Water, Organic Solvent, Modifier (e.g., Oleic Acid) google.com | 80 - 100 (reaction), 85 - 100 (drying) google.com | 1 - 5 hours (reaction) google.com | < 200 nm google.com | Not Specified | Nano-potassium borate google.com |

Crystallographic and Structural Elucidation of Potassium Metaborate

Fundamental Crystal Structure of Potassium Metaborate (B1245444) (K₃(B₃O₆))

The fundamental crystal structure of potassium metaborate, with the chemical formula K₃(B₃O₆), has been determined through crystallographic studies. It is characterized by the presence of a distinct anionic group, the metaborate radical (B₃O₆)³⁻. aip.orgresearchgate.net

Configuration of the Metaborate Anion (B₃O₆)³⁻ Ring Structure

The metaborate anion (B₃O₆)³⁻ in this compound is a planar ring structure. aip.orgresearchgate.net This ring is composed of three boron-oxygen (BO₃) triangles linked together. aip.orgresearchgate.net This configuration is a notable feature, distinguishing it from the endless chain structure of BO₃ triangles found in compounds like calcium metaborate (CaB₂O₄). aip.orgresearchgate.net The nine atoms that constitute the (B₃O₆)³⁻ radical lie in a single plane. aip.orgresearchgate.net The BO₃ groups within the ring are slightly distorted. aip.orgresearchgate.net

Rhombohedral Crystal System and Space Group Analysis

This compound crystals belong to the rhombohedral crystal system. aip.orgresearchgate.net The space group for this crystal structure is identified as R-3c (D³d⁶). aip.orgresearchgate.net The rhombohedral unit cell has lattice parameters of aᵣ = 7.76 Å and α = 110° 36′. aip.orgresearchgate.net The structure contains six molecules of KBO₂ per unit cell. aip.orgresearchgate.net The density of the crystal is 2.348 g/cm³. aip.orgresearchgate.net

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Rhombohedral |

| Space Group | R-3c (D³d⁶) |

| Rhombohedral Lattice Constant (aᵣ) | 7.76 Å |

| Rhombohedral Angle (α) | 110° 36′ |

| Molecules per unit cell (Z) | 6 (as KBO₂) |

| Density | 2.348 g/cm³ |

Source: aip.orgresearchgate.net

Atomic Coordination and Interatomic Distances within the Crystal Lattice

Within the crystal lattice, all atoms are situated on twofold axes. aip.orgresearchgate.net The potassium ions are surrounded by seven oxygen atoms. aip.orgresearchgate.net The boron-oxygen (B-O) distances within the BO₃ triangles are not all equal, with measured distances of 1.33 Å, 1.38 Å, and 1.38 Å. aip.orgresearchgate.net The oxygen-oxygen (O-O) distances within these triangles are 2.30 Å, 2.38 Å, and 2.38 Å. aip.orgresearchgate.net The potassium to oxygen (K-O) distance is 2.82 Å. aip.orgresearchgate.net

Table 2: Interatomic Distances in this compound

| Atomic Pair | Distance (Å) |

|---|---|

| B-O | 1.33 |

| B-O | 1.38 |

| B-O | 1.38 |

| O-O | 2.30 |

| O-O | 2.38 |

| O-O | 2.38 |

| K-O | 2.82 |

Source: aip.orgresearchgate.net

Polymorphism and Phase Transitions in Potassium Borate (B1201080) Systems

The potassium borate system exhibits polymorphism, meaning its compounds can exist in different crystalline forms. researchgate.net Studies involving glass crystallization and high-temperature X-ray diffraction have been used to investigate the sequence and nature of polymorphic transformations in potassium borates. researchgate.net For instance, research has focused on the various modifications of compounds like MB₅O₈ (where M can be K), including identifying modifications not previously studied by X-ray diffraction. researchgate.net The phase diagram of the K₂O-B₂O₃ system has been subject to revision based on such studies, which also refine the X-ray powder diffraction data for compounds like K₂O·3B₂O₃ and 5K₂O·19B₂O₃. researchgate.net It has been noted that the method of preparation, such as using glass crystallization versus solid-state reaction, can influence the observed phase equilibria. researchgate.net

Comparative Crystallography of this compound with Other Alkali Metal Borates

The crystal structures of alkali metal borates show variations based on the cation. nih.gov In borates with high ratios of metal to boron atoms, the tendency for anion polymerization increases with smaller cations. nih.gov For example, the difference in the B-O interatomic distances within the metaborate ring is smaller in this compound (K₃B₃O₆) compared to the corresponding sodium compound (Na₃(B₃O₆)). nih.gov The symmetry of borate materials generally decreases with a smaller cation size. semanticscholar.org While this compound features the (B₃O₆)³⁻ ring, other alkali borates can have different structures. For example, lithium borate (LiBO₂) synthesized under normal pressure contains one-dimensional chains of BO₃ triangles. nih.gov The diversity in structures is also evident when comparing with borates of divalent metals, where BO₃ triangles and BO₄ tetrahedra can form various complex chains and frameworks. nih.govsemanticscholar.org

Theoretical Crystallography and Prediction of Borate Structures

Application of Extended Order-Disorder (OD) Theory to Borate Crystal Chemistry

The crystal chemistry of borates, including this compound, is notably complex due to the versatile bonding capabilities of boron, which can form both trigonal planar BO₃ and tetrahedral BO₄ units. researchgate.netacs.org This versatility often leads to the formation of modular structures characterized by order-disorder (OD) phenomena. researchgate.net The Extended Order-Disorder (OD) theory, developed by Dornberger-Schiff, provides a powerful framework for describing such structures. researchgate.net

OD theory is particularly suited for crystals that can be described as stacks of distinct layers or rods. It explains how structures that are ordered in lower dimensions (like layers) can stack in multiple ways, leading to either a fully ordered three-dimensional crystal (a polytype) or a disordered arrangement. researchgate.netmdpi.com The symmetry relationships between these layers are described not by classical space groups, but by groupoids, which can include non-crystallographic symmetry operations. researchgate.net

In the context of borate crystal chemistry, the OD theory is applied by first identifying the fundamental building blocks (FBBs) of the structure. researchgate.netresearchgate.net The crystal structure is then viewed as a condensation of these blocks into modules of higher dimensionality, such as rods or layers. The theory analyzes the local symmetry of these individual units and the symmetry operations that govern their linkage. researchgate.net This approach allows for a systematic description of entire families of related borate structures, helps to understand the formation of different polytypes, and can even predict hypothetical new structural arrangements. researchgate.netmdpi.com Many borate crystal structures are characterized by this modular or OD nature, which results in the formation of numerous structural derivatives. researchgate.net

Solution Chemistry and Hydration Dynamics of Potassium Metaborate

Speciation of Borate (B1201080) Ions in Aqueous Potassium Metaborate (B1245444) Solutions

Equilibrium Constants and Dominant Ionic Species

In aqueous solutions, the metaborate anion (BO₂⁻) hydrolyzes to form the tetrahydroxyborate ion ([B(OH)₄]⁻). wikipedia.org This species is predicted by equilibrium constants to be the dominant borate ion in metaborate solutions, a finding supported by experimental results from Raman spectroscopy and X-ray diffraction. rsc.org While other borate species exist, such as boric acid (B(OH)₃), triborate ([B₃O₃(OH)₄]⁻), and pentaborate ([B₅O₆(OH)₄]⁻), their concentrations are generally low in metaborate solutions under standard conditions. wikipedia.org Specifically, in aqueous sodium metaborate solutions, species other than [B(OH)₄]⁻ account for less than 5%. researchgate.net

The equilibrium between boric acid and the tetrahydroxyborate ion is fundamental to understanding borate speciation. wikipedia.org The reaction can be represented as: B(OH)₃ + H₂O ⇌ [B(OH)₄]⁻ + H⁺

Studies have determined equilibrium constants for the formation of various borate species. For instance, the pK for the formation of the triborate anion from boric acid and tetrahydroxyborate is approximately -1.92, indicating a fast reaction. wikipedia.org The formation of the pentaborate anion is a slower process with a pK of about -2.05. wikipedia.org

Table 1: Equilibrium Reactions and Constants for Borate Species

| Reaction | pK | Reference |

| 2 B(OH)₃ + [B(OH)₄]⁻ ⇌ [B₃O₃(OH)₄]⁻ + 3 H₂O | -1.92 | wikipedia.org |

| 4 B(OH)₃ + [B(OH)₄]⁻ ⇌ [B₅O₆(OH)₄]⁻ + 6 H₂O | -2.05 | wikipedia.org |

Note: This table is interactive and allows for sorting of data.

Formation of Polyborate Anions in Solution

The formation of polyborate anions, which are polymeric boron oxoanions, occurs in aqueous solutions at pH levels between 7 and 10, particularly when the boron concentration exceeds approximately 0.025 mol/L. wikipedia.orgunt.edu These complex ions are formed through the condensation of simpler borate units. wikipedia.org In aqueous potassium tetraborate (B1243019) solutions, the primary borate species present are B(OH)₃, B(OH)₄⁻, B₃O₃(OH)₄⁻, and B₄O₅(OH)₄²⁻. acs.org The relative concentrations of these species are heavily influenced by the total boron concentration in the solution. acs.org As the boron concentration increases, the mole fraction of polyborate ions with more B-O bonds, such as B₄O₅(OH)₄²⁻, also increases, while the fractions of B(OH)₃ and B(OH)₄⁻ decrease. acs.org

The transformation between different borate species is a dynamic process. acs.org For example, the tetraborate anion, [B₄O₅(OH)₄]²⁻, can hydrolyze to form equal numbers of B(OH)₄⁻ and B(OH)₃. rsc.org The formation of various polyborate anions, including diborate species like [B₂(OH)₇]⁻, can be significant under specific conditions, such as elevated temperatures. rsc.org The cation present in the solution can also influence the structure of these polyborate clusters in highly concentrated solutions. rsc.org

Hydration Structure and Solvation Shells of Potassium and Metaborate Ions

Investigation of Ion-Water Interactions and Hydrogen Bonding Networks

The interaction between ions and water molecules significantly perturbs the local water structure. nih.gov In aqueous solutions, water molecules form hydration shells around both cations and anions. For the potassium ion (K⁺), there are strong orientational correlations in the first hydration shell, with water molecule dipoles pointing away from the cation. nih.gov The K-O bond distance in the hydrated potassium ion in aqueous solution has been reported to be in the range of 2.65–2.97 Å. mdpi.com Theoretical studies suggest a K-O distance of about 2.80 Å with a coordination number close to seven. mdpi.com

The metaborate ion, B(OH)₄⁻, also forms distinct hydration structures. The hydrogen bonding between the metaborate ion and water molecules is stronger than the hydrogen bonding between water molecules in the hydration layer. rsc.orgnih.gov Nine water molecules are required for direct interaction with the -OH groups of B(OH)₄⁻, with a tenth water molecule occupying an interstitial position. rsc.orgnih.gov This strong interaction is due to the explicit negative charge of the metaborate ion, which enhances its interaction with solvating water molecules compared to the electrically neutral boric acid. rsc.org The hydrogen bonding between anions and water is a more complex interaction to describe theoretically than the charge-dipole interaction seen with cations. mdpi.com

The presence of ions affects the hydrogen-bond dynamics of water. Water molecules in the first hydration shell of anions like halides exhibit slower hydrogen-bond dynamics compared to pure water. researchgate.net However, ions have been found to have little effect on the hydrogen-bond dynamics of water molecules outside of this first hydration shell. researchgate.net

Influence of Cation Type and Concentration on Solution Microstructure

The type and concentration of cations in a borate solution can significantly influence the solution's microstructure. rsc.org For instance, in potassium metaborate solutions, a complex ion cluster is formed consisting of two potassium ions and one metaborate ion (B(OH)₄⁻). rsc.org In contrast, in sodium metaborate solutions, these complex ion clusters dissociate into a sodium ion and two metaborate ions. rsc.org This indicates that the cation plays a crucial role in the organization of ion clusters in highly concentrated solutions. rsc.org

Increasing the concentration of cations can lead to transformations in the ion pairing. For example, with increasing concentration, there can be a transformation from a bidentate contact ion pair (BCIP) to a monodentate contact ion pair (MCIP) between potassium ions and cis-B(OH)₃. rsc.orgrsc.org The number of water molecules hydrating the potassium ion also changes with concentration, decreasing as the concentration increases. acs.org Studies on alkali-activated binders have also shown that potassium-based activators lead to a higher rate of dissolution and mobility of ionic species compared to sodium-based activators. researchgate.net Furthermore, the viscosity of activator solutions is influenced by the cation type, with KOH-based solutions generally having lower viscosity than NaOH-based ones. researchgate.net

Rheological Behavior of Concentrated this compound Solutions

Concentrated solutions of this compound exhibit non-Newtonian fluid behavior. researchgate.net While dilute solutions behave as Newtonian fluids, where viscosity remains constant regardless of the shear rate, concentrated solutions show changes in viscosity with varying shear rates. researchgate.net This non-Newtonian behavior is attributed to the formation and entanglement of metaborate oligomers in the solution. researchgate.net

Studies on the hydrolysis products of potassium borohydride, which result in this compound solutions, have shown that at concentrations as low as 5 w/w%, the system's microstructure and rheology begin to change significantly. researchgate.net Above 10 w/w%, these changes are critical. researchgate.net The viscosity of these concentrated solutions increases as the reaction progresses. researchgate.net Specifically, these solutions can exhibit shear thinning followed by shear thickening. researchgate.net The rheological properties of such solutions are also influenced by factors like the presence of other ions. For example, the addition of salts like potassium chloride can affect the viscosity of surfactant solutions containing potassium bromide. acs.orgmdpi.com

Table 2: Rheological Behavior of this compound Solutions

| Concentration (w/w%) | Fluid Behavior | Observed Phenomena | Reference |

| 1 | Newtonian | Constant viscosity | researchgate.net |

| 5 | Non-Newtonian | Shear thinning followed by shear thickening | researchgate.net |

| 10 | Non-Newtonian | Shear thinning followed by shear thickening | researchgate.net |

| 20 | Non-Newtonian | High viscosity | researchgate.net |

Note: This table is interactive and allows for sorting of data.

Thermodynamic and Kinetic Studies of this compound Dissolution and Hydrolysis

The dissolution of this compound in water is an important process, underpinning its various applications. Understanding the thermodynamics of this dissolution, as well as the kinetics of the subsequent hydrolysis of the metaborate ion, is crucial for optimizing reaction conditions and predicting the behavior of the system.

Thermodynamic Properties of Dissolution

The dissolution of this compound, particularly its hydrated form, in water involves changes in enthalpy, entropy, and Gibbs free energy. Research has been conducted to determine these thermodynamic parameters, providing insight into the spontaneity and heat effects of the dissolution process.

A key study by Wang et al. (2020) investigated the thermochemistry of hydrated potassium monoborate, specifically KBO₂·4/3H₂O. researchgate.net By measuring the enthalpy of solution in aqueous hydrochloric acid, they were able to derive several standard thermodynamic values. The standard molar enthalpy of formation for KBO₂·4/3H₂O was determined to be -(1411.11 ± 0.84) kJ·mol⁻¹. researchgate.net From this, the standard molar entropy of formation was calculated as -422.94 J·K⁻¹·mol⁻¹, and the standard molar entropy was found to be 163.47 J·K⁻¹·mol⁻¹. researchgate.net

These fundamental thermodynamic properties allow for the calculation of other important parameters, such as the Gibbs free energy of formation, which indicates the spontaneity of the compound's formation under standard conditions. The dissolution process itself can be either endothermic or exothermic, a factor with practical implications for its use in various applications. sc.edu For instance, the dissolution of some salts is utilized in commercial instant cold or hot packs. sc.edu

Table 1: Thermodynamic Properties of Hydrated this compound (KBO₂·4/3H₂O) at 298.15 K

| Thermodynamic Property | Value | Citation |

| Standard Molar Enthalpy of Formation (ΔfH°) | -(1411.11 ± 0.84) kJ·mol⁻¹ | researchgate.net |

| Standard Molar Entropy of Formation (ΔfS°) | -422.94 J·K⁻¹·mol⁻¹ | researchgate.net |

| Standard Molar Entropy (S°) | 163.47 J·K⁻¹·mol⁻¹ | researchgate.net |

This table presents key thermodynamic data for hydrated this compound as determined by Wang et al. (2020).

Kinetic Studies of Hydrolysis

Upon dissolution, the metaborate ion (BO₂⁻) undergoes hydrolysis, a reaction with water to form boric acid and hydroxide (B78521) ions. The kinetics of this hydrolysis are influenced by factors such as pH, temperature, and concentration. While specific kinetic studies on this compound are limited, research on analogous systems, such as sodium metaborate and theoretical models of borate hydrolysis, provides valuable insights.

The hydrolysis of the metaborate ion can be represented by the following equilibrium:

BO₂⁻ + H₂O ⇌ HBO₂ + OH⁻

A quantum-chemistry study on the hydrolysis of borate networks revealed that the process is significantly more favorable in a basic environment. mdpi.com The activation energy for the hydrolysis reaction was found to drop from approximately 0.5 eV in neutral or acidic conditions to less than 0.1 eV in an alkaline environment. mdpi.com This suggests that the hydrolysis of this compound would be faster at higher pH values.

Research on the hydrolysis of other borate compounds, such as hydrido-pyrrolyl-1-borates, has shown that the reaction mechanism can be complex, involving acid-catalyzed pathways and the formation of various intermediates depending on the pH of the solution.

Table 2: Activation Energies for Borate Network Hydrolysis under Different pH Conditions

| Condition | Activation Energy (eV) | Citation |

| Acidic | ~0.5 | mdpi.com |

| Neutral | ~0.5 | mdpi.com |

| Alkaline | <0.1 | mdpi.com |

This table, based on a quantum-chemistry study, illustrates the significant impact of pH on the activation energy of borate hydrolysis, a process analogous to the hydrolysis of this compound.

Reactivity and Chemical Transformations of Potassium Metaborate

Reactions with Boric Acid and Other Boron Compounds

Potassium metaborate (B1245444) is known to react with boric acid and other boron compounds, a process that is fundamental to the creation of various polyborate species. When potassium metaborate is combined with boric acid (H₃BO₃), it can lead to the formation of different potassium borates, such as potassium tetraborate (B1243019) and potassium pentaborate. google.com The specific product formed often depends on the stoichiometry of the reactants and the reaction conditions.

The reaction between potassium hydroxide (B78521) and boric acid is a common method for producing potassium borates, including the metaborate form. imarcgroup.comborax.com This reaction underscores the close chemical relationship between these simple boron compounds. Furthermore, this compound can react with other boron compounds, like boron potassium oxide (B₄K₂O₇) and potassium fluoride (B91410), to yield complex fluoroborates and other boron-containing materials. ontosight.ai These reactions are significant in the synthesis of advanced materials with applications in catalysis and materials science. ontosight.ai

Research has shown that different boron sources, including boric acid and boric oxide, can be used to synthesize specific potassium borate (B1201080) hydrates, such as santite (KB₅O₈·4H₂O), through hydrothermal methods. researchgate.netdergipark.org.tr The choice of the boron precursor can influence the reaction yield and the morphology of the final product. researchgate.net

Role of this compound in the Synthesis of Complex Boron-Containing Compounds

This compound serves as a crucial precursor in the synthesis of a wide array of more complex boron-containing compounds. imarcgroup.com Its utility stems from its ability to provide a soluble and reactive source of borate ions.

One significant application is in the preparation of potassium organotrifluoroborates. These compounds are synthesized by reacting organoboronic acids with potassium hydrogen fluoride (KHF₂). While not a direct reaction of this compound, this highlights the importance of potassium salts in borate chemistry. Potassium organotrifluoroborates are valuable reagents in organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions. acs.org

Furthermore, potassium borates, including the metaborate form, are used in the synthesis of mixed-metal borates. For example, potassium magnesium borate can be prepared by reacting a potassium source, a boron-containing source like boric acid, and a magnesium source. google.com These mixed-metal borates have applications as crosslinking agents in the oil and gas industry. google.com

The synthesis of biologically active boron compounds is another area where potassium borate derivatives play a role. nih.gov The ability to incorporate boron into organic molecules has led to the development of new therapeutic agents. nih.gov

Interfacial Reactivity and Surface Phenomena Involving this compound

The interfacial reactivity of this compound is critical in several applications, particularly where it interacts with other materials at a surface. Geochemical processes are often governed by reactions at mineral-water interfaces, including adsorption, dissolution, and precipitation. unl.edu Potassium borate, when dissolved in water, forms boric acid, which can then participate in these interfacial phenomena. santos.com The adsorption of borate onto soil and sediment is pH-dependent. santos.com

In the context of materials science, the surface properties of potassium borates are important. For instance, in lubrication, finely dispersed potassium borates can interact with metal surfaces under extreme pressure to form a resilient, protective film. borax.com This film exhibits excellent load-carrying capacity and anti-wear properties. borax.com

The study of interfacial reactions is also crucial in understanding the performance of batteries and catalysts. rsc.orgdiva-portal.org In catalysis, the presence of potassium can modify the electronic structure of metal catalysts, enhancing their activity. For example, potassium can form Co-O-K structures on the surface of cobalt oxide catalysts, which can improve their performance in reactions like CO₂ hydrogenation. acs.org The interaction between potassium and other elements at the catalyst surface can create active sites that facilitate specific chemical transformations. acs.org

Electrochemical Reactivity of Potassium Borates

The electrochemical properties of potassium borates are relevant to their use in various applications, including as electrolytes and in the modification of electrodes. In an aqueous environment, potassium borate dissociates, and the resulting borate ions can participate in electrochemical processes. santos.com

The electrochemical behavior of borate-modified electrodes has been investigated for sensing applications. For instance, electrodes modified with rare-earth borates have shown enhanced electrochemical performance for detecting biological compounds. mdpi.com The smaller crystallite size of certain borates can lead to a higher specific surface area and more active sites, improving their electrochemical activity. mdpi.com

In the field of energy storage, understanding the electrochemical reactivity at electrode-electrolyte interfaces is crucial for the development of high-performance batteries. diva-portal.orgamericanelements.com While specific studies on the direct use of this compound as a primary electrolyte are not prevalent in the search results, the fundamental principles of ion transfer and interfacial reactions are applicable. rsc.org The presence of different ions, including potassium and borate, can influence the formation of the solid-electrolyte interphase (SEI), which is critical to battery performance and stability. diva-portal.org

Advanced Characterization Techniques for Potassium Metaborate Research

Spectroscopic Methods for Structural Elucidation and Speciation

Spectroscopic techniques are pivotal in probing the local atomic environment and identifying the various structural units present in potassium metaborate (B1245444) and related borate (B1201080) materials.

Raman spectroscopy is a powerful non-destructive technique for investigating the structural framework of borate materials, including potassium metaborate. It is particularly sensitive to the vibrational modes of different borate structural groups. In studies of potassium borate glasses, Raman spectroscopy can effectively monitor the progressive formation and destruction of various borate units as the alkali oxide content changes. stfc.ac.uk By comparing the spectra of glasses to those of analogous crystalline compounds, specific vibrational bands can be assigned to different structural entities. stfc.ac.uk

Research on alkali borate glasses has shown that the network structure is primarily composed of BO₃ and BO₄ units within different structural groups, with BO₃ units being predominant. researchgate.net Raman spectra of these glasses exhibit drastic changes in the intensity of various bands depending on the alkali content, which is a key indicator of the mixed alkali effect. researchgate.net In aqueous solutions under hydrothermal conditions, Raman spectroscopy has been instrumental in identifying different boron species in equilibrium, such as B(OH)₃ and [B(OH)₄]⁻, and even detecting the formation of new species at elevated temperatures, indicated by characteristic Raman bands. rsc.org For instance, a peak at approximately 745 cm⁻¹ is characteristic of the [B(OH)₄]⁻ ion in aqueous solutions. rsc.org

Table 1: Key Raman Bands for Boron Species in Aqueous Solution

| Raman Shift (cm⁻¹) | Assignment | Reference |

| ~745 | [B(OH)₄]⁻ | rsc.org |

| ~875 | B(OH)₃ | rsc.org |

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing the ¹¹B nucleus, is a fundamental tool for obtaining quantitative information about the coordination environment of boron atoms in both solid and solution phases of potassium borate. In the solid state, high-resolution techniques like Magic Angle Spinning (MAS) and Dynamic Angle Spinning (DAS) NMR are employed to study polycrystalline potassium borates. mdpi.com These methods can resolve multiple boron sites within the crystalline structure. mdpi.com

For instance, ¹¹B DAS NMR studies on potassium borate glasses have identified structural changes resulting from the conversion of three-coordinate boron (BO₃) to four-coordinate species (BO₄) upon addition of potassium oxide. rsc.org The chemical shifts and quadrupolar coupling parameters obtained from these experiments provide detailed information about the local structure around the boron atoms. researchgate.net In crystalline this compound, ¹¹B NMR has been used to determine the large quadrupolar asymmetry parameter for three-coordinate boron containing a non-bridging oxygen. researchgate.net Research has also employed NMR to investigate the structure of aqueous this compound solutions, providing insights into the interactions between ions and water molecules. dergipark.org.tr

Table 2: ¹¹B NMR Parameters for Boron Sites in Potassium Borates

| Compound/Glass Composition | Boron Coordination | Isotropic Chemical Shift (δ_iso) (ppm) | Quadrupolar Coupling Product (P_Q) (MHz) | Reference |

| Crystalline this compound (K₃B₃O₆) | T³ (one non-bridging oxygen) | ~18.2 | ~2.58 - 2.69 | mdpi.comresearchgate.net |

| (K₂O)₀.₃₃(B₂O₃)₀.₆₇ Glass | Three-coordinate | 18.2 ± 0.4 | 2.69 ± 0.04 | mdpi.com |

Fourier Transform Infrared (FTIR) spectroscopy complements Raman and NMR by providing information on the vibrational modes of borate networks. It is particularly useful for identifying the fundamental building blocks of the glass structure. In studies of potassium lithium borate glasses, FTIR spectra have been used to investigate the structure, confirming the presence of BO₃ and BO₄ units. researchgate.net The broad bands observed in the FTIR spectra of these glasses confirm their amorphous nature. researchgate.net

The main vibrational modes of the borate network are active in three primary infrared spectral regions: the bending of B-O-B linkages (around 700 cm⁻¹), the B-O bond stretching of tetrahedral BO₄ units (800-1200 cm⁻¹), and the asymmetric stretching of the B-O bond in trigonal BO₃ units (1200-1600 cm⁻¹). researchgate.net FTIR studies on hydrated borates have shown that while the spectra can be complex, correlations can be drawn to deduce possible anion types and to differentiate between triangular and tetrahedral boron coordination. doi.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Analysis

Diffraction Techniques for Structural Analysis

Diffraction methods are indispensable for determining the long-range order in crystalline materials and the short-range order in amorphous and solution states.

X-ray Diffraction (XRD) is the primary technique for determining the crystalline structure of solid materials and for confirming the amorphous nature of glasses. rsc.orgill.eu In the synthesis of potassium borates, XRD is used to identify the final products. For example, in hydrothermal synthesis, the product has been identified as the santite (KB₅O₈·4H₂O) phase by comparing its powder diffraction pattern to standard database files (e.g., PDF code 01-072-1688). ill.eu The intensity and position of the diffraction peaks provide information on the crystal structure, lattice parameters, and crystallinity of the sample. dergipark.org.tr

Single-crystal XRD provides the most detailed structural information, including atomic coordinates and bond lengths. For a potassium sodium hydroxide (B78521) borate hydrate (B1144303) single crystal, XRD was used to confirm a hexagonal crystal system. In solution, X-ray scattering has been used to study the structure of aqueous this compound solutions, providing data on intermolecular distances, such as the O(water)···O(water) distance, which was found to be in the range of 2.76–2.82 Å. researchgate.net

Neutron diffraction is uniquely suited for studying the structure of hydrated materials and aqueous solutions, especially when combined with hydrogen/deuterium (H/D) isotopic substitution. This is because neutrons are highly sensitive to the location of hydrogen (and its isotope deuterium) atoms, which is difficult to achieve with X-rays.

A key application of this technique has been in the structural analysis of aqueous potassium borate solutions. mdpi.comresearchgate.net By combining neutron diffraction with H/D isotopic substitution, empirical potential structure refinement (EPSR), and DFT calculations, researchers have been able to study the detailed interactions between B(OH)₄⁻ metaborate ions, water molecules, and potassium cations. mdpi.com This method provides atomic-scale information, revealing that the solute ions have a significant effect on the water structure, causing a greater deviation from the typical tetrahedral arrangement of pure water. mdpi.com The study also elucidated the nature of ion pairing, identifying monodentate and bidentate contact ion pairs between potassium ions and boric acid molecules, and detailed the hydration shells around the metaborate ion. mdpi.com The use of ¹¹B isotope substitution is also crucial to eliminate the strong neutron absorption of the naturally abundant ¹⁰B isotope. researchgate.net

X-ray Diffraction (XRD) for Crystalline and Solution Structures

Electron Microscopy for Morphological and Nanostructural Characterization (e.g., SEM)

Electron microscopy, particularly Scanning Electron Microscopy (SEM), is a powerful technique for investigating the surface morphology and microstructure of potassium borate compounds. While specific SEM studies on pure this compound (KBO₂) are not extensively detailed in the provided literature, research on related potassium borate compounds, such as santite (KB₅O₈∙4H₂O), illustrates the utility of this technique. These studies provide insights into particle size, shape, and surface texture, which are crucial for understanding the material's properties and potential applications.

Researchers have utilized SEM to characterize potassium borate samples synthesized under various conditions. dergipark.org.tr The morphology of the synthesized particles can be influenced by factors such as the boron precursor, reaction temperature, and reaction time. dergipark.org.tr For instance, in one study, synthesized potassium borate samples were found to be on the micro-scale, with particle sizes less than 2.54 µm. dergipark.org.tr Other research employing hydrothermal synthesis methods reported producing multiangular particles with sizes ranging from 234.94 nm to 3.41 µm. researchgate.net Ultrasonic synthesis methods have also been employed, yielding santite particles with sizes between 305 nm and 2.03 µm. scispace.comresearchgate.net Furthermore, a patent for a nano potassium borate extreme pressure additive specifies the production of nanoparticles with a diameter of less than 200 nm. google.com

SEM has also been instrumental in observing the biological applications of this compound, such as its capacity to inhibit microbial biofilm formation. trdizin.gov.trdergipark.org.tr By providing high-resolution images of the affected surfaces, SEM can visually confirm the antibiofilm activity. trdizin.gov.trdergipark.org.tr

The following table summarizes findings on the morphology and particle size of potassium borate compounds from various studies using SEM.

Interactive Data Table: Morphological Characteristics of Potassium Borates Determined by SEM

| Potassium Borate Type | Synthesis/Study Context | Observed Morphology | Particle Size | Source(s) |

| Santite (KB₅O₈∙4H₂O) | Hydrothermal Synthesis | Not specified | < 2.54 µm | dergipark.org.tr |

| Santite (KB₅O₈∙4H₂O) | Hydrothermal Synthesis | Multiangular particles | 234.94 nm - 3.41 µm | researchgate.net |

| Santite (KB₅O₈∙4H₂O) | Ultrasonic Synthesis | Different particle shapes depending on raw materials | 305 nm - 2.03 µm | scispace.comresearchgate.net |

| Nano Potassium Borate | Additive Preparation | Nanoparticles | < 200 nm | google.com |

| This compound | Antibiofilm Activity | - | - | trdizin.gov.trdergipark.org.tr |

Mass Spectrometric and Thermodynamic Studies

Mass spectrometry coupled with effusion techniques provides critical data on the gas-phase behavior and thermodynamic properties of this compound. An extensive investigation conducted in the temperature range of 1053–1240 K has shed light on its vaporization, fragmentation, and thermodynamic stability. rsc.orgrsc.org

When vapor produced from heating solid this compound (KBO₂(c)) above 1000 K is analyzed by a mass spectrometer, the gaseous this compound molecule (KBO₂(g)) undergoes significant fragmentation upon electron impact. rsc.org The fragmentation processes have been studied at electron ionization energies up to 70 eV. rsc.orgrsc.org The primary molecule, KBO₂(g), was found to have an ionization potential of approximately 8.0 ± 1 eV. rsc.orgrsc.org At electron energies slightly above this threshold, the molecule fragments extensively. rsc.org The major fragment ions observed are K⁺, BO₂⁻, and BO⁺. rsc.orgrsc.org The relative abundance of the K⁺ ion shows a complex relationship with the ionizing energy, increasing rapidly to a maximum at 18 eV before decreasing. rsc.org

These mass spectrometric studies have enabled the determination of key thermodynamic quantities for both sublimation (KBO₂(c) → KBO₂(g)) and vaporization (KBO₂(l) → KBO₂(g)) processes. rsc.orgrsc.org From this data, second-law and third-law reaction heats have been calculated, providing values for the standard enthalpy of formation (ΔH°f,298) of gaseous this compound. rsc.orgrsc.org The heat of melting (ΔH°m) at the melting point of 1220 K was also determined to be 31.8 ± 4 kJ mol⁻¹. rsc.orgrsc.org

The tables below present key data from these mass spectrometric and thermodynamic investigations.

Interactive Data Table: Gas Phase Ion Energetics of this compound

| Property | Value (eV) | Method | Source(s) |

| Ionization Potential (KBO₂) | 8.0 ± 1 | Electron Impact (EI) | rsc.orgnist.gov |

| Ionization Potential (KBO₂) | 8.62 ± 0.14 | Electron Impact (EI) | nist.govnist.gov |

| Appearance Energy (K⁺) | 9.47 ± 0.20 | Electron Impact (EI) | nist.govnist.gov |

| Appearance Energy (K⁺) | 10.0 ± 1 | Electron Impact (EI) | rsc.org |

| Electron Affinity (KBO₂) | 1.17 ± 0.22 | Electron Impact Attachment (EIAE) | nist.govnist.gov |

Interactive Data Table: Thermodynamic Properties of this compound

| Property | Value | Process/Conditions | Source(s) |

| Enthalpy of Formation (ΔH°f,298) of KBO₂(g) | –672.4 ± 10 kJ mol⁻¹ | Third-Law Method | rsc.orgrsc.org |

| Enthalpy of Formation (ΔH°f,298) of KBO₂(g) | –672.8 ± 10 kJ mol⁻¹ | Second-Law Method | rsc.orgrsc.org |

| Heat of Melting (ΔH°m) | 31.8 ± 4 kJ mol⁻¹ | At melting point (1220 K) | rsc.orgrsc.org |

Applications and Functional Aspects of Potassium Metaborate in Materials Science and Chemistry

Applications in Glass and Ceramic Technologies

Potassium metaborate (B1245444) is integral to the glass and ceramics industry, where it functions primarily as a fluxing agent and a network modifier. vizagchemical.com Its incorporation into formulations can significantly alter the physical and chemical properties of the final products, leading to materials suitable for high-performance applications. chemimpex.com

Enhancing Properties of Specialty Glasses and Glass-Ceramics

In the manufacturing of specialty glasses, potassium metaborate is used to enhance specific properties such as thermal stability and chemical resistance. chemimpex.com It acts as a flux, lowering the melting point of the silica-based mixture, which facilitates a more energy-efficient manufacturing process. vizagchemical.comcamachem.com The presence of potassium and boron oxides in the glass network can modify the material's structure, leading to improved optical properties and durability. camachem.comnanorh.com For instance, it is a component in the production of high-quality optical glasses. nanorh.com

Glass-ceramics, which are materials produced through the controlled crystallization of a base glass, also benefit from the inclusion of this compound. Research on glass systems containing potassium oxide (K₂O) and boron trioxide (B₂O₃)—the constituent oxides of this compound—shows its role in forming specific crystalline phases within the amorphous glass matrix. mdpi.comnovapublishers.com These crystalline phases can impart unique characteristics to the material. For example, studies on potassium alumina (B75360) borate (B1201080) glass-ceramics have indicated their potential for applications requiring high luminescent properties and magneto-optical rotation. novapublishers.com The addition of K₂O in certain borate glass systems has been shown to influence physical properties such as density and molar volume, which are critical parameters in material design. aip.org

Table 1: Effect of this compound on Specialty Glass & Glass-Ceramic Properties

| Property Enhanced | Function of this compound | Resulting Application |

|---|---|---|

| Thermal Stability | Modifies glass network structure | High-performance glass products chemimpex.com |

| Chemical Resistance | Strengthens the glass matrix | Durable laboratory glassware, containers chemimpex.comeqipped.com |

| Melting Properties | Acts as a fluxing agent, lowering melting temperature | Energy-efficient manufacturing vizagchemical.com |

| Optical Properties | Increases refractive index and clarity | Optical glass, lenses camachem.comnanorh.com |

| Luminescence | Component in activated glass-ceramics | Phosphors, display technologies novapublishers.com |

Development of Advanced Ceramics for High-Performance Applications

This compound is incorporated into ceramic formulations to improve their mechanical and thermal properties. nanorh.com This makes it a valuable additive in the production of advanced ceramics, also known as high-performance or technical ceramics, which are designed for demanding environments. chemimpex.comceramine.com.tr These materials are used in applications such as electronic components and parts that must withstand high temperatures. nanorh.com

The function of this compound in ceramics is often to act as a sintering aid and a flux, promoting the densification of the ceramic body at lower temperatures. vizagchemical.commultichemexports.com This results in a final product with enhanced durability and strength. multichemexports.com Advanced ceramics are crucial in numerous sectors, including electronics, aerospace, and automotive industries, where materials with superior resistance to heat, wear, and corrosion are required. ceramine.com.trciar.org The use of potassium-containing compounds in ceramic formulations contributes to creating materials with specific functionalities, such as the high thermal stability needed for fuel cell components or the specific electrical properties required for electronic substrates. numberanalytics.com

Role in Flame Retardancy and Corrosion Inhibition

One of the key advantages of this compound is its effectiveness as both a flame retardant and a corrosion inhibitor. imarcgroup.com This dual functionality makes it a valuable additive in materials science to enhance the safety and durability of various products. imarcgroup.comontosight.ai

As a flame retardant, this compound is applied to materials like plastics, textiles, and wood products. vizagchemical.comontosight.ai When exposed to high heat, it can release water vapor and form a protective glassy char layer on the material's surface, which inhibits combustion and reduces the spread of flames. riverlandtrading.com This property is increasingly important as safety standards for construction and consumer goods become more stringent. imarcgroup.com

In its role as a corrosion inhibitor, this compound is used in protective coatings and in water treatment systems. multichemexports.comriverlandtrading.com It forms a protective film on metal surfaces, preventing the electrochemical processes that lead to rust and other forms of corrosion. riverlandtrading.com This extends the lifespan of metal components and infrastructure. riverlandtrading.com Its moderate alkalinity and stabilizing properties also make it useful in various industrial fluids and formulations. eqipped.com

Table 2: Functional Roles of this compound

| Function | Mechanism | Application Area |

|---|---|---|

| Flame Retardant | Releases water vapor and forms a protective char layer upon heating. riverlandtrading.com | Textiles, plastics, wood products, construction materials. vizagchemical.commultichemexports.com |

| Corrosion Inhibitor | Forms a protective film on metal surfaces, preventing oxidation. riverlandtrading.com | Protective coatings, industrial water treatment systems. multichemexports.comriverlandtrading.com |

Utilization in Composite Materials Development

Research has also explored the use of potassium-containing compounds like potassium silicate (B1173343) as part of the binder in fiber-reinforced composites for thermal insulation panels. scirp.org In these applications, the potassium compounds help to activate mineral fillers like kaolin (B608303) and promote strong adhesion within the composite structure. scirp.org Furthermore, composites containing potassium polytitanates have been developed for environmental applications, such as sorbents for purifying wastewater. mdpi.com

Catalytic Applications in Chemical Synthesis

In the realm of chemistry, this compound and related potassium compounds exhibit significant catalytic activity. Their high surface area and reactivity, especially in nanoparticle form, allow them to serve as catalysts or catalyst supports in a variety of chemical reactions. nanorh.com

Organic Synthesis Reactions

This compound serves as an effective catalyst in several organic synthesis reactions. angenechemical.com It can function as a mild base, facilitating reactions such as the deprotonation of acidic compounds without causing undesirable side effects. angenechemical.com Research indicates its utility in promoting the formation of carbon-carbon bonds, a fundamental process in organic chemistry. angenechemical.com

While much of the research in catalysis focuses on broad categories of potassium compounds, the principles extend to this compound. rsc.org Potassium-containing bases are frequently used as catalysts for reactions like C-H bond alkylation and hydrogenation. rsc.org Furthermore, related boron compounds, such as potassium organotrifluoroborates, are valued in organic synthesis for their exceptional stability and reactivity, offering a promising alternative to other organoboron reagents. researchgate.net The use of potassium as a promoter on other catalysts, for instance, on iron-based systems, is also well-documented for major industrial processes like Fischer-Tropsch synthesis. mdpi.com This highlights the broad importance of potassium compounds in catalysis. mdpi.com

Polymerization Processes

This compound (KBO₂) serves as a versatile compound in the field of polymer chemistry, primarily utilized for its catalytic and crosslinking properties. angenechemical.com In various chemical syntheses, it can function as an effective catalyst. angenechemical.com Its role extends to acting as a crosslinking agent, which is crucial for modifying the physical characteristics of polymers. angenechemical.combiosynth.com By forming bridges between polymer chains, this compound enhances the mechanical properties and thermal stability of the resulting polymeric materials. angenechemical.commultichemexports.com

A significant application of this compound's crosslinking function is in the oil and gas industry. In hydraulic fracturing fluids, it is used to maintain the fluid's viscosity as temperatures increase underground. nih.gov This viscosity control is essential for the effectiveness of the fracturing process. nih.gov The compound reacts to form a gel, which increases the solution's viscosity and helps in the transport of proppants. biosynth.com

Furthermore, related potassium borate compounds are employed in adhesive and sealant formulations. multichemexports.com They improve the crosslinking process, leading to stronger and more durable bonds in materials used across the construction and automotive sectors. multichemexports.com While potassium hydroxide (B78521) is a well-documented initiator for the ring-opening polymerization of certain monomers like cyclic siloxanes, the function of this compound is more centered on its role as a catalyst and, more significantly, as a crosslinking agent that imparts desirable properties to the final polymer product. angenechemical.commdpi.com

Analytical Chemistry Reagent and Methodologies

This compound is a valuable compound in the field of analytical chemistry, where it is employed in several methodologies due to its chemical properties. cymitquimica.comchemimpex.com

This compound and related potassium borates are recognized for their excellent buffering capabilities. cymitquimica.comreddit.com When dissolved in water, this compound forms a mildly alkaline solution that can neutralize acids. inorganicventures.com This property allows it to maintain a stable pH in various chemical systems, making it a valuable buffering agent. multichemexports.comchemimpex.com The pH of a potassium tetraborate (B1243019) solution, for example, is relatively constant across different concentrations and temperatures, which is a hallmark of an effective buffer. reddit.com

This buffering capacity is utilized in a range of commercial and laboratory applications, including the formulation of detergents, cosmetics, and cleaning products. angenechemical.commultichemexports.com In these products, maintaining a specific pH is often crucial for product stability, efficacy, and safety. multichemexports.com In agricultural formulations, potassium borate can also act as a weak acid buffer, raising the pH of spray solutions. xrfscientific.com

Table 1: pH of Potassium Tetraborate Solutions This table illustrates the buffering capacity of a related potassium borate compound.

| Concentration (% wt.) | pH Value |

| 2.0 | 9.2 |

| Note: The pH value increases slightly with increasing concentrations and diminishes slightly with increasing temperatures. reddit.com |

Fusion Methods for Sample Preparation in Elemental Analysis

Information regarding the specific use of this compound as a primary flux in fusion methods for elemental analysis is not extensively available in the reviewed scientific literature. The dominant fluxes used for sample decomposition in techniques like X-ray Fluorescence (XRF) and Inductively Coupled Plasma (ICP) spectroscopy are lithium-based borates, such as lithium metaborate (LiBO₂) and lithium tetraborate (Li₂B₄O₇). reddit.cominorganicventures.comiamdrijfhout.comdtic.mil These lithium borate fluxes are widely cited for their effectiveness in dissolving a wide range of oxidized sample materials, including silicates and aluminosilicates, to create a homogeneous glass bead or a solution for analysis. reddit.cominorganicventures.comdtic.mil While potassium-containing compounds like potassium pyrosulfate (K₂S₂O₇) are used for certain specialized fusions, and potassium bromide is used as a release agent, the role of this compound as the main dissolving flux is not well-documented in the available research. inorganicventures.comxrfscientific.com

This compound hydrate (B1144303) is utilized as a reagent in specific analytical techniques, including spectrophotometry and titrations. chemimpex.com Its function is to aid researchers in determining the concentration of various substances within a solution. chemimpex.com

In the context of spectrophotometry, which measures the absorption of light by a chemical substance, this compound has been used in experimental research. For instance, in a study involving a wound model, a microplate spectrophotometer was used to measure absorbance in samples treated with this compound, demonstrating its application in biological assays. nih.gov Another related analytical method for determining potassium concentration involves reacting the sample with sodium tetraphenylborate (B1193919) to produce a white turbidity (potassium tetraphenylborate), the intensity of which is then measured with a spectrophotometer. hach.com

While its role as a reagent in titrations is mentioned, specific applications or types of titrations where this compound acts as a primary titrant or analyte are not as thoroughly detailed as those for other potassium-based reagents like potassium hydrogen phthalate (B1215562) (KHP) or potassium bromate (B103136) (KBrO₃). chemimpex.comlibretexts.orgnih.gov

Agricultural Applications as a Boron Source

The application of potassium borate helps to improve soil health and boost crop yields, particularly for dicotyledonous crops which have a higher boron requirement than monocotyledonous ones. multichemexports.comlibretexts.org Its use is aligned with sustainable farming practices, aiming to enhance crop yields and quality by addressing specific nutrient deficiencies. biosynth.com

This compound is frequently used for boron supplementation to correct deficiencies in agricultural soils. biosynth.comnih.gov Boron deficiency is a widespread nutritional disorder that can severely limit crop productivity. ncert.nic.in Soil pH is a critical factor affecting boron's availability to plants; as pH increases, boron availability generally decreases. libretexts.org In alkaline soils, soluble boron can form highly insoluble compounds, such as calcium metaborate, rendering it unavailable for plant uptake. libretexts.org

Applying this compound provides boron in a plant-available form. xrfscientific.com Research has shown that both soil and foliar applications of boron can be effective. Studies on potatoes grown in boron-deficient alkaline soils demonstrated that foliar application of nano-boron significantly improved growth and yield compared to soil-applied boron. nih.gov The combination of potassium and boron sources has been shown to have synergistic effects, leading to superior plant growth and yield. nih.gov

To manage the high mobility and potential for leaching of soluble boron fertilizers, formulations that combine fast- and slow-release boron sources are being developed. This approach aims to supply the micronutrient throughout the entire growing season, matching the crop's demand from early growth through to the critical flowering and seed production stages. researchgate.net

Table 2: Common Boron-Containing Fertilizers

| Compound Name | Chemical Formula | Key Feature |

| This compound | KBO₂ | Provides both potassium and boron. multichemexports.com |

| Borax (B76245) (Sodium Tetraborate) | Na₂B₄O₇·10H₂O | Common, highly soluble boron source. researchgate.net |

| Colemanite | Ca₂B₆O₁₁·5H₂O | A slow-release source of boron. researchgate.net |

| Boric Acid | H₃BO₃ | Plant-available form of boron. xrfscientific.com |

Role in Crop Growth and Plant Physiology

This compound serves a dual role in agriculture by supplying two essential nutrients for plant growth: potassium (K) and boron (B). imarcgroup.comchemiis.com Its use in fertilizers is particularly beneficial for crops in boron-deficient soils. imarcgroup.comcymitquimica.com

Potassium is a macronutrient vital for numerous physiological processes. cropnuts.com It functions as an activator for over sixty enzymes involved in plant metabolism, including those for protein, starch, and cellulose (B213188) synthesis. icl-growingsolutions.comumn.edu This activation promotes normal metabolism and the development of strong plant tissues. icl-growingsolutions.com Potassium is crucial for regulating the opening and closing of stomata, which controls water status within the plant and improves drought tolerance. icl-growingsolutions.comumn.edu It also aids in photosynthesis, the translocation of sugars, and nutrient transport throughout the plant. cropnuts.comicl-growingsolutions.comumn.edu An adequate supply of potassium enhances a plant's resilience to stresses like drought, temperature extremes, and diseases, ultimately leading to stronger root systems and improved crop yields. cropnuts.comicl-growingsolutions.com

Boron, an essential micronutrient, is critical for cell wall formation, reproductive growth, and the development of seeds and fruits. chemiis.com Boron deficiency can severely hinder plant development by disrupting cell division in the growing tips of roots and shoots. google.com By providing a source of both of these nutrients, this compound and related potassium borate compounds can correct deficiencies, support robust growth, and improve crop quality and yield. chemiis.comgoogle.com For instance, studies on berseem (a type of clover) have shown that potassium and boron application can significantly increase forage yields. cabidigitallibrary.org

Table 1: Key Functions of Potassium and Boron in Plants

| Nutrient | Key Roles in Plant Physiology |

| Potassium (K) | Enzyme activation, water regulation (stomata control), photosynthesis support, nutrient transport, protein and starch synthesis, stress resistance. cropnuts.comicl-growingsolutions.comumn.edu |

| Boron (B) | Cell wall formation, cell division, reproductive growth (pollination), seed and fruit development. chemiis.comgoogle.com |

Innovations in Polymer and Hydrogel Electrolytes

Potassium borate compounds, including this compound, are finding innovative applications as components in gel polymer electrolytes (GPEs) for energy storage devices like supercapacitors and batteries. acs.orggoogle.com These electrolytes offer a flexible and compact alternative to traditional liquid electrolytes.

A notable innovation is the development of poly(vinyl alcohol) potassium borate (PVAPB) hydrogel polymer electrolytes. acs.org These GPEs can be prepared directly on the surface of active carbon electrodes through a simple electrodeposition method. acs.orgnih.gov In this system, the PVAPB gel acts as both the electrolyte and the separator, bonding well with the electrode materials. acs.orgnih.gov The performance of supercapacitors using these electrolytes can be fine-tuned by adjusting the concentration of potassium chloride (KCl) during the electrodeposition process. acs.org Research has shown that supercapacitors with PVAPB GPEs can achieve a specific capacitance of 65.9 F/g and maintain over 95% of their capacitance after 2000 charge/discharge cycles. acs.orgnih.gov

Further research has explored modifying these PVAPB hydrogels with nanoscale silicon dioxide (SiO2). cip.com.cn The addition of SiO2 was found to increase the salt content of the electrolyte, which in turn promotes ion dissociation and movement, leading to higher ionic conductivity. cip.com.cn The ionic conductivity of an SiO2-modified PVAPB electrolyte reached 1.59 mS/cm, and supercapacitors assembled with it showed a 13.5% increase in capacitance compared to unmodified ones. cip.com.cn

In other areas, borate ion-containing salts like potassium tetraborate are used as additives in aqueous gel polymer electrolytes for zinc-ion batteries. google.com The addition of these boron compounds can enhance the ionic conductivity of the gel, leading to improved electrochemical performance of the battery. google.com Potassium borates have also been noted as additives in electrolytes for nickel-cadmium cells, where they improve the charging current efficiency. google.com

Table 2: Performance of Modified PVAPB Hydrogel Electrolytes in Supercapacitors

| Electrolyte Type | Key Finding | Reported Performance Metric |

| Poly(vinyl Alcohol) Potassium Borate (PVAPB) | Serves as both electrolyte and separator; performance is tunable with KCl concentration. acs.orgnih.gov | Specific Capacitance: 65.9 F/g; Capacitance Retention: >95% after 2000 cycles. acs.org |

| Nano-silica (SiO2) modified PVAPB | SiO2 addition increases ionic conductivity by promoting ion dissociation. cip.com.cn | Ionic Conductivity: 1.59 mS/cm; Capacitance Increase: 13.5% over unmodified SC. cip.com.cn |

Volatility Reduction in Chemical Formulations

Potassium borate has been identified as a highly effective volatility-reducing agent (VRA), particularly for acidic herbicides like dicamba (B1670444). google.combioone.org The volatility of dicamba can lead to off-target movement, causing damage to non-target crops. google.com Reducing this volatility is crucial for the safe and effective use of the herbicide. bioone.org

The mechanism by which potassium borate reduces volatility involves increasing the pH of the spray tank mixture. google.com Dicamba is more volatile in its acidic form; by raising the solution's pH, potassium borate helps to keep the dicamba molecule in its less volatile salt form. google.combioone.org The pKa of potassium borate (9.15) gives it greater buffering capacity compared to other agents like potassium acetate (B1210297) (pKa 4.76), allowing it to more effectively prevent the formation of volatile dicamba acid. bioone.org

Field trials have demonstrated the efficacy of this approach. The addition of potassium borate to various dicamba and dicamba+glyphosate (B1671968) tank mixes raised the pH by 1.9 to 2.15 units. google.com This resulted in a significant reduction in dicamba volatilization. In one study, adding potassium borate to a diglycolamine (DGA) dicamba plus glyphosate mixture lowered dicamba volatilization by 82% to 89% over a 30-hour period compared to the herbicide mixture alone. bioone.org Another trial showed that the addition of potassium borate reduced injury to sensitive soybean plants by as much as 18% and cut the distance to 5% crop injury by approximately 50%, indicating a major reduction in both volatility and lateral movement of the herbicide. google.com

Table 3: Effect of Potassium Borate on Dicamba Volatility

| Parameter | Observation | Source |

| Mechanism of Action | Increases spray solution pH, reducing the formation of volatile dicamba acid. google.com | google.com |

| pH Change | Increased tank mix pH by 1.9-2.15 units. google.com | google.com |

| Volatility Reduction | Lowered dicamba volatilization by 82% to 89% in a DGA dicamba + glyphosate mix. bioone.org | bioone.org |

| Off-Target Impact | Reduced sensitive soybean injury by up to 18% and distance to 5% injury by ~50%. google.com | google.com |

Applications in Sensor Development (indirectly related to potassium ion detection)

While this compound itself is not a primary active component, other potassium borate salts play a crucial, albeit indirect, role in the development of sensors for potassium ion (K+) detection. mdpi.com Specifically, potassium tetrakis(4-chlorophenyl)borate (KTpClPB) is widely used as a lipophilic (fat-soluble) anionic additive in the ion-selective membranes (ISMs) of potentiometric and optical sensors for potassium. mdpi.comtandfonline.comgoogle.com

These sensors work by incorporating an ionophore—a molecule that selectively binds to the target ion (in this case, potassium)—into a polymer membrane, often made of poly(vinyl chloride) (PVC). mdpi.comlcms.cz The function of potassium tetrakis(4-chlorophenyl)borate within this membrane is to provide immobile anionic sites. tandfonline.com This helps to stabilize the membrane potential and prevents the interference of smaller, mobile anions from the sample solution, thereby improving the sensor's selectivity and response slope. tandfonline.comgoogle.com